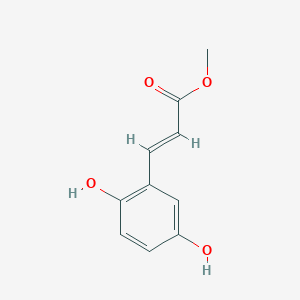

Methyl 2,5-dihydroxycinnamate

Übersicht

Beschreibung

Methyl 2,5-dihydroxycinnamate (CAS: 63177-57-1; molecular formula: C₁₀H₁₀O₄; molecular weight: 194.18) is a plant-derived phenolic compound isolated from species such as Azadirachta indica and Murraya paniculata . It is a cell-permeable analog of erbstatin, a natural tyrosine kinase inhibitor, and acts as a competitive inhibitor of epidermal growth factor receptor (EGFR)-associated tyrosine kinases, effectively blocking autophosphorylation and downstream signaling pathways like JAK/STAT and angiogenesis .

Vorbereitungsmethoden

Chemical Synthesis of Methyl 2,5-Dihydroxycinnamate

Esterification of 2,5-Dihydroxycinnamic Acid

The primary synthetic route involves esterification of 2,5-dihydroxycinnamic acid with methanol. This method, adapted from erbstatin analog synthesis, employs acid-catalyzed conditions to yield the methyl ester. The reaction is typically conducted under reflux with a catalytic amount of sulfuric acid or hydrochloric acid . The product is purified via recrystallization from ethanol or aqueous methanol, achieving a purity ≥90% (LC/MS-ELSD) .

Key Reaction Parameters

-

Reactants : 2,5-Dihydroxycinnamic acid, methanol (excess as solvent), H₂SO₄ (catalyst).

-

Conditions : Reflux at 65–70°C for 4–6 hours.

Stability Enhancements Over Erbstatin

This compound was designed as a hydrolytically stable analog of erbstatin, a natural tyrosine kinase inhibitor. Comparative stability studies in calf serum demonstrated a fourfold increase in half-life compared to erbstatin, attributed to the methyl ester group resisting enzymatic cleavage . This modification retains biological activity while improving pharmacokinetic properties.

Natural Extraction from Plant Sources

Isolation from Azadirachta indica and Murraya paniculata

This compound occurs naturally in plants such as Azadirachta indica (neem) and Murraya paniculata. Extraction involves solvent partitioning of dried plant material:

-

Maceration : Plant biomass is soaked in methanol or ethanol for 48 hours.

-

Filtration and Concentration : The extract is filtered and concentrated under reduced pressure.

-

Chromatography : Fractionation using silica gel column chromatography with ethyl acetate/hexane gradients isolates the compound .

Purity and Yield

Synthesis of Rigid Derivatives and Structural Modifications

Design of Esterase-Stable Analogues

Eight rigid derivatives of this compound were synthesized to enhance metabolic stability and cytotoxicity . These include benzylidene cyclopentenones, cyclohexanones, and heterocyclic hybrids (Table 1).

Table 1: Cytotoxic Derivatives of this compound

| Compound | Structure Class | IC₅₀ (µg/mL) |

|---|---|---|

| 3a | Cyclopentenone | 1.2 |

| 7 (Furanone) | Furan-2-one | 0.39 |

| 8 (Cyclopentenone) | Cyclopent-2-ene-1-one | 0.98 |

| 27 (Phenylated 8) | 2-Phenylcyclopentenone | 0.45 |

Derivatives were synthesized via Claisen-Schmidt condensations between this compound and cyclic ketones or aldehydes. For example, compound 8 was brominated, phenylated, or methylated at the α-position to enhance activity .

Purification and Analytical Characterization

Chromatographic Techniques

-

HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation .

-

Recrystallization : Ethanol/water (7:3) yields crystalline product with melting point 158–160°C .

Spectroscopic Data

-

UV-Vis : λₘₐₓ = 320 nm (methanol), indicative of conjugated cinnamate system .

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (d, J = 16 Hz, H-β), 6.75 (d, J = 8 Hz, H-3'), 6.65 (dd, J = 8, 2 Hz, H-4'), 6.45 (d, J = 2 Hz, H-6'), 3.75 (s, OCH₃) .

| Desired Concentration | Volume Solvent per 1 mg |

|---|---|

| 10 mM | 0.515 mL ethanol |

| 50 mM | 0.103 mL ethanol |

Biological Validation of Synthesized Batches

Tyrosine Kinase Inhibition Assays

Synthesized batches were validated using epidermal growth factor receptor (EGFR) kinase assays:

Cytotoxicity Screening

Derivatives like compound 7 and 27 showed potent activity against cancer cell lines (IC₅₀ 0.39–0.98 µg/mL), confirming structure-activity relationships .

Industrial-Scale Production Protocols

cGMP-Compliant Synthesis

Large-scale production (kg quantities) employs:

-

Continuous Flow Reactors : Enhanced mixing and heat transfer for esterification.

-

Crystallization : Anti-solvent addition (water) to precipitate product.

Challenges and Optimization Strategies

Hydroxyl Group Protection

Unprotected hydroxyl groups during synthesis lead to side reactions. Strategies include:

-

Acetyl Protection : Temporary acetylation using acetic anhydride.

-

Selective Deprotection : Ammonia/methanol for final deprotection .

Byproduct Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5-dihydroxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl groups on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

MDC exhibits significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines. It has been shown to suppress the activation of NF-kB, a key transcription factor involved in inflammation. This activity positions MDC as a potential therapeutic agent for inflammatory diseases.

Antitumor Effects

Research indicates that MDC possesses antitumor properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that MDC can inhibit the growth of various cancer cell lines, including squamous carcinoma and epidermoid carcinoma cells, through mechanisms involving protein cross-linking and cell cycle arrest at the G2/M phase .

Mechanistic Insights

MDC functions as a competitive inhibitor of receptor protein-tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition leads to reduced autophosphorylation of EGFR, which is crucial for cancer cell proliferation and survival . Additionally, MDC has been identified as a geroprotector, suggesting its potential role in aging-related research by protecting cells from oxidative stress .

Synthesis and Derivatives

Recent studies have focused on synthesizing esterase-stable analogues of MDC to enhance its biological activity. For example, eight rigid derivatives were synthesized, with some showing enhanced cytotoxicity compared to MDC itself. Notably, compounds like 2-(2',5'-dihydroxybenzylidene)cyclopentenone exhibited IC50 values ranging from 0.39 to 0.98 µg/mL, indicating potent cytotoxic effects .

Data Table: Summary of Biological Activities

Cytotoxicity in Cancer Research

A study investigated the cytotoxic effects of MDC on human keratinocytes and various cancer cell lines. The findings revealed that MDC induced significant cell death through protein cross-linking mechanisms independent of physiological pathways. This suggests that MDC could be further explored as a chemotherapeutic agent .

Inhibition of Protein Kinases

Another research effort highlighted MDC's role as an inhibitor of protein-tyrosine kinases involved in cancer progression. The compound was shown to effectively impede v-abl tyrosine kinase activation, which is implicated in several malignancies .

Wirkmechanismus

Methyl 2,5-dihydroxycinnamate acts as a competitive inhibitor of epidermal growth factor receptor-associated tyrosine kinase, effectively impeding v-abl tyrosine kinase activation . It disrupts changes in the actin cytoskeleton required for neurite formation and induces apoptosis in mouse thymocytes . Additionally, it inhibits the G2/M phase of the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Purity : ≥90% (LC/MS-ELSD) .

- Solubility : High solubility in water .

- Storage : Stable at -20°C in powder form; solutions require storage at -80°C .

- Applications : Antitumor research (induces apoptosis in murine thymocytes and arrests cell cycle at G2/M phase), enzyme inhibition studies, and metabolic profiling .

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

A comparative analysis of methyl 2,5-dihydroxycinnamate with similar compounds is summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Note: Esterase-stable analogues of this compound were designed to resist enzymatic degradation, improving pharmacokinetic profiles .

Mechanistic and Pharmacological Differences

Erbstatin vs. This compound :

Erbstatin’s hydroxyl groups make it susceptible to rapid metabolic degradation, whereas methylation at the 2- and 5-positions in this compound enhances stability and potency . The latter also demonstrates superior cell permeability, enabling in vivo apoptosis studies .Caffeic Acid Derivatives :

Unlike this compound, caffeic acid and its esters (e.g., chlorogenic acid) primarily exhibit antioxidant activity via radical scavenging but lack specificity for tyrosine kinases .Esterase-Stable Analogues :

Cyclized or rigidified derivatives of this compound show prolonged half-lives and enhanced inhibitory effects on EGFR, making them promising candidates for targeted cancer therapies .

Clinical and Industrial Relevance

- This compound : Classified as an antineoplastic agent (NCI Thesaurus code: C1305), it is commercially available for research (priced ¥248–¥5,360) and used in preclinical models to study EGFR-driven cancers .

- Competitors : Erbstatin is rarely used in modern research due to instability, while caffeic acid derivatives dominate the nutraceutical market .

Biologische Aktivität

Methyl 2,5-dihydroxycinnamate (MDHC) is a phenolic compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of MDHC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two hydroxyl groups at the 2 and 5 positions of the cinnamate structure. Its structural formula can be represented as follows:

Antioxidant Activity

MDHC exhibits significant antioxidant properties. A study analyzed its ability to scavenge free radicals using the DPPH assay, revealing an IC50 value of 0.53 µM, which indicates its potency compared to α-tocopherol (IC50 = 3.10 µM) . The results are summarized in Table 1.

| Compound | DPPH Inhibition IC50 (µM) |

|---|---|

| This compound | 0.53 ± 0.09 |

| α-Tocopherol | 3.10 ± 0.05 |

Tyrosinase Inhibition

MDHC has been shown to inhibit tyrosinase activity, which is crucial in melanin production. The compound exhibited an inhibition percentage of 69.22% at a concentration of 100 µM . This property suggests its potential application in cosmetic formulations aimed at skin whitening.

Cytotoxicity Studies

Research has demonstrated that MDHC possesses cytotoxic effects against various cancer cell lines. In a study involving rigid derivatives of MDHC, it was found that these compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines . The findings are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.6 |

| NCI-H460 | 12.3 |

| SF-268 | 18.4 |

MDHC acts as a tyrosine kinase inhibitor, which plays a vital role in various cellular processes including proliferation and differentiation. It has been shown to reduce thrombin-evoked tyrosine phosphorylation in human platelets and inhibit calcium ion entry . This inhibition suggests a potential therapeutic role in cardiovascular diseases.

Case Studies

- Anticancer Activity : A study focused on the effects of MDHC on human leukemia cells demonstrated that treatment with MDHC resulted in significant apoptosis and cell cycle arrest . This indicates its potential as an anticancer agent.

- Anti-inflammatory Effects : In an experimental model of inflammation, MDHC reduced edema formation significantly compared to control groups, highlighting its anti-inflammatory properties .

- Neuroprotective Effects : Research has indicated that MDHC may protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Methyl 2,5-dihydroxycinnamate inhibits epidermal growth factor receptor (EGFR) tyrosine kinase activity?

this compound acts as a competitive inhibitor of EGFR-associated tyrosine kinases by mimicking the structure of erbstatin, a natural tyrosine kinase inhibitor. It binds to the ATP-binding site of the kinase domain, thereby blocking autophosphorylation and downstream signaling. This mechanism has been validated using in vitro kinase assays and structural modeling . To confirm specificity, researchers should include positive controls (e.g., gefitinib) and negative controls (kinase-dead mutants) in assays .

Q. How can researchers ensure the chemical stability of this compound in experimental settings?

The compound is prone to esterase-mediated degradation in biological systems. Stability can be enhanced by:

- Storing the compound at -20°C in anhydrous DMSO to prevent hydrolysis .

- Using esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) in cell-based assays .

- Validating stability via HPLC or LC-MS at multiple timepoints during experiments .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies in potency data often arise from differences in assay conditions:

- Kinase source : Recombinant human EGFR vs. cell lysates may yield varying results due to competing endogenous kinases. Standardize using purified recombinant enzymes .

- Substrate concentration : Adjust ATP concentrations to near-physiological levels (1–10 mM) to avoid underestimating inhibition .

- Data normalization : Use Z-factor analysis to account for assay variability and ensure robustness .

Q. How can researchers optimize cell-based assays to study G2/M cell cycle arrest induced by this compound?

Key considerations include:

- Cell line selection : Use murine thymocytes or human cancer lines (e.g., A431) with high EGFR expression .

- Synchronization : Employ double thymidine block or nocodazole treatment to synchronize cells before treatment .

- Endpoint analysis : Combine flow cytometry (propidium iodide staining) with Western blotting for cyclin B1 and phosphorylated CDC2 to confirm G2/M arrest .

Q. What strategies improve the bioavailability of this compound in in vivo studies?

The compound’s poor solubility and rapid metabolism limit bioavailability. Solutions include:

- Prodrug design : Synthesize esterase-resistant analogues (e.g., replacing the methyl ester with a benzyl group) .

- Nanoparticle encapsulation : Use liposomal carriers to enhance tissue penetration and prolong half-life .

- Pharmacokinetic profiling : Monitor plasma concentrations via LC-MS/MS and adjust dosing regimens accordingly .

Q. Methodological Considerations

Q. How should structural elucidation of this compound derivatives be performed?

Employ a combination of:

- High-resolution NMR : Assign proton and carbon signals using 2D experiments (COSY, HSQC) to confirm substitution patterns .

- Mass spectrometry : Use HRMS (ESI-QTOF) to verify molecular formulae and fragmentation pathways .

- X-ray crystallography : Resolve crystal structures of stable derivatives to correlate activity with stereochemistry .

Q. What statistical approaches validate the apoptotic effects of this compound in primary cells?

- Dose-response analysis : Calculate EC50 values using nonlinear regression (e.g., GraphPad Prism) .

- Annexin V/PI dual staining : Quantify apoptosis via flow cytometry and validate with caspase-3/7 activity assays .

- Multivariate analysis : Apply ANOVA with post-hoc tests to account for inter-donor variability in primary thymocyte studies .

Q. Data Reproducibility and Reporting

Q. How can researchers address batch-to-batch variability in commercial this compound samples?

Eigenschaften

IUPAC Name |

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNSTFWSKOWMA-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-57-1 | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.